Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
Overview
Description
Scientific Research Applications
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is used in several scientific research applications :
Chemical Research: It is employed in the synthesis of new chemical entities and intermediates.
Pharmaceutical Research: The compound is used as an intermediate in the synthesis of apixaban, an anticoagulant medication.
Biological Studies: It serves as a reagent in various biological assays and experiments.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, also known as ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate, is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a pivotal role in blood clotting and thrombus formation .
Mode of Action
This compound acts as a Factor Xa inhibitor . By inhibiting Factor Xa, it prevents the generation of thrombin, a key enzyme that converts fibrinogen to fibrin during the coagulation cascade . This inhibition prevents blood clot formation .
Biochemical Pathways
The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the subsequent conversion of fibrinogen to fibrin . This results in the prevention of blood clot formation .
Result of Action
The inhibition of Factor Xa by this compound results in the prevention of thrombin generation and, consequently, the formation of fibrin . This leads to the prevention of blood clot formation, which can be beneficial in conditions where there is a risk of thrombosis .
Safety and Hazards
This compound is classified as dangerous with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .
Preparation Methods
The synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves a two-step process :
Step 1: 4-methoxyaniline is reacted with hydrogen chloride and sodium nitrite in water at temperatures between -10°C and -5°C for 30 minutes.
Chemical Reactions Analysis
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Comparison with Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds such as :
- Ethyl (2Z)-chloro [(4-methoxyphenyl)hydrazono]acetate
- Acetic acid, 2-chloro-2- [(4-methoxyphenyl)hydrazinylidene]-, ethyl ester
- Ethyl chloro [(4-methoxyphenyl)hydrazono]acetate
These compounds share similar structural features but may differ in their specific applications and reactivity.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine to form ethyl 2-chloro-2-(4-methoxyphenyl)acetate, which is then reacted with hydrazine hydrate to form ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate.", "Starting Materials": [ "Ethyl chloroacetate", "4-methoxyphenylhydrazine", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl chloroacetate is reacted with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide to form ethyl 2-chloro-2-(4-methoxyphenyl)acetate.", "Step 2: Ethyl 2-chloro-2-(4-methoxyphenyl)acetate is then reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate." ] } | |
CAS No. |
473927-63-8 |
Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.68 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI Key |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.